3-[Ethyl(1,2-oxazol-3-ylmethyl)amino]pyrrolidin-2-one
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Overview
Description
3-[Ethyl(1,2-oxazol-3-ylmethyl)amino]pyrrolidin-2-one is a heterocyclic compound that features both oxazole and pyrrolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethyl(1,2-oxazol-3-ylmethyl)amino]pyrrolidin-2-one typically involves the formation of the oxazole ring followed by its attachment to the pyrrolidinone moiety. One common method involves the cyclization of an appropriate precursor to form the oxazole ring, which is then reacted with a pyrrolidinone derivative under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-[Ethyl(1,2-oxazol-3-ylmethyl)amino]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: Reduction of the oxazole ring can lead to the formation of dihydro-oxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Dihydro-oxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-[Ethyl(1,2-oxazol-3-ylmethyl)amino]pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Ethyl(1,2-oxazol-3-ylmethyl)amino]pyrrolidin-2-one involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds such as 2,5-dimethyl-oxazole and 4,5-diphenyl-oxazole share structural similarities with 3-[Ethyl(1,2-oxazol-3-ylmethyl)amino]pyrrolidin-2-one.
Pyrrolidinone Derivatives: Compounds like 2-pyrrolidinone and N-methyl-2-pyrrolidinone are structurally related.
Uniqueness
This compound is unique due to the presence of both oxazole and pyrrolidinone moieties in a single molecule. This dual functionality allows it to interact with a broader range of biological targets and undergo a variety of chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
3-[ethyl(1,2-oxazol-3-ylmethyl)amino]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-2-13(7-8-4-6-15-12-8)9-3-5-11-10(9)14/h4,6,9H,2-3,5,7H2,1H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNSCOSXZIOWIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NOC=C1)C2CCNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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